N-METHYL-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-N-PHENYLAZETIDINE-3-CARBOXAMIDE
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Overview
Description
N-METHYL-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-N-PHENYLAZETIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of azetidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-N-PHENYLAZETIDINE-3-CARBOXAMIDE typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the azetidine ring: The azetidine ring can be introduced via nucleophilic substitution reactions.
Coupling reactions: The final compound is formed by coupling the oxazole and azetidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-N-PHENYLAZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-METHYL-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-N-PHENYLAZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-METHYL-1-(5-METHYL-1,2-OXAZOLE-3-CARBONYL)-N-PHENYLAZETIDINE-3-CARBOXAMIDE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)-N-phenylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-8-14(17-22-11)16(21)19-9-12(10-19)15(20)18(2)13-6-4-3-5-7-13/h3-8,12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZDLBATWTZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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